REACTION_CXSMILES
|
S[C:2]1[NH:3][C:4](=[O:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.C[O-].[Na+].CO>CO.[Ni]>[N:7]1[C:6]2[NH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
15.06 g
|
Type
|
reactant
|
Smiles
|
SC=1NC(C2=C(N1)NC=C2)=O
|
Name
|
sodium methoxide methanol
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
714 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
While this solution was stirred at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed serially with water, methanol and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C2=C1NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |